Cas no 2225180-80-1 (5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid)

5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid 化学的及び物理的性質
名前と識別子
-
- 5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid
- Boronic acid, B-[5-bromo-6-(1H-pyrazol-1-yl)-3-pyridinyl]-
- 2225180-80-1
- (5-Bromo-6-(1H-pyrazol-1-yl)pyridin-3-yl)boronic acid
-
- インチ: 1S/C8H7BBrN3O2/c10-7-4-6(9(14)15)5-11-8(7)13-3-1-2-12-13/h1-5,14-15H
- InChIKey: VEQGZKNZQNKFHI-UHFFFAOYSA-N
- ほほえんだ: B(C1=CC(Br)=C(N2C=CC=N2)N=C1)(O)O
計算された属性
- せいみつぶんしりょう: 266.98147g/mol
- どういたいしつりょう: 266.98147g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 71.2Ų
5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904511-10mg |
5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid |
2225180-80-1 | 95% | 10mg |
¥1,249.20 | 2022-09-02 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B904511-25mg |
5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid |
2225180-80-1 | 95% | 25mg |
¥2,959.20 | 2022-09-02 |
5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid 関連文献
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
2. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
-
Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
-
Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
-
5. Caper tea
-
Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acidに関する追加情報
Research Brief on 5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid (CAS: 2225180-80-1)
5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid (CAS: 2225180-80-1) is a boronic acid derivative that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound serves as a versatile building block in the synthesis of complex molecules, particularly in the development of kinase inhibitors and other therapeutic agents. Its unique structure, featuring a pyridine core substituted with a bromo group, a pyrazole moiety, and a boronic acid functionality, makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are widely used in drug discovery.
Recent studies have highlighted the potential of 5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid in the design of targeted therapies. For instance, researchers have utilized this compound to develop novel inhibitors of protein kinases, which play critical roles in cell signaling pathways implicated in cancer and inflammatory diseases. The boronic acid group in this molecule facilitates the formation of reversible covalent bonds with serine or threonine residues in the active sites of kinases, thereby enhancing binding affinity and selectivity.
In a 2023 study published in the Journal of Medicinal Chemistry, scientists reported the synthesis and evaluation of a series of pyridine-based boronic acid derivatives, including 5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid, as potential inhibitors of Bruton's tyrosine kinase (BTK). The study demonstrated that these compounds exhibited potent inhibitory activity against BTK, with IC50 values in the nanomolar range. Furthermore, the researchers observed favorable pharmacokinetic properties, suggesting their potential for further development as oral therapeutics for B-cell malignancies.
Another significant application of this compound lies in the field of proteolysis-targeting chimeras (PROTACs). A recent preprint on bioRxiv described the use of 5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid as a linker in the design of PROTACs targeting estrogen receptor alpha (ERα). The boronic acid moiety was found to improve the solubility and cellular permeability of the PROTAC molecules, leading to enhanced degradation of ERα in breast cancer cell lines. This finding opens new avenues for the development of targeted protein degradation therapies.
From a synthetic chemistry perspective, the stability and reactivity of 5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid have been the subject of recent investigations. A 2022 paper in Organic Letters detailed optimized conditions for its participation in cross-coupling reactions, highlighting the importance of palladium catalyst selection and base choice in achieving high yields. The study also provided insights into the compound's compatibility with various functional groups, which is crucial for its application in diversity-oriented synthesis.
Looking ahead, the unique properties of 5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid position it as a promising scaffold for future drug discovery efforts. Its dual functionality as both a synthetic intermediate and a potential pharmacophore suggests broad utility across multiple therapeutic areas. Ongoing research is exploring its incorporation into larger molecular architectures, such as macrocycles and bifunctional molecules, which could further expand its applications in chemical biology and medicine.
2225180-80-1 (5-Bromo-6-(1H-pyrazol-1-yl)pyridine-3-boronic acid) 関連製品
- 1361580-89-3(4-(Perchlorophenyl)pyridine-2-acetonitrile)
- 1209781-11-2(tert-butyl 3-fluoro-3-(hydroxymethyl)piperidine-1-carboxylate)
- 1807293-09-9(Ethyl 2-cyano-4-fluoro-3-nitrophenylacetate)
- 1187929-19-6(2-Hydrazinylbenzenesulfonamide hydrochloride)
- 2229364-49-0(2-bromo-5-hydroxy-4-methoxybenzene-1-carboximidamide)
- 1260816-21-4(7-(Trifluoromethyl)-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine)
- 935-72-8(1H-Pyrrole-3,4-dicarboxylic acid)
- 708993-13-9(3-fluoro-N-{4-[4-(4-methoxyphenyl)piperazine-1-carbonyl]phenyl}benzene-1-sulfonamide)
- 1240574-51-9(2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione)
- 1258739-06-8(N-(1-cyanocyclobutyl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-methylacetamide)


